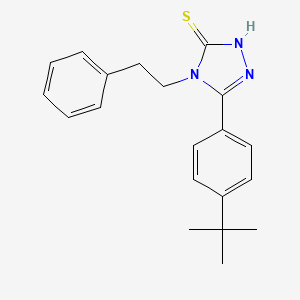
5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research. It is a member of the triazole family and has been found to have various applications in the field of biochemistry and pharmacology. In
作用機序
The mechanism of action of 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been found to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been found to inhibit the growth and proliferation of various bacterial and fungal strains. In addition, it has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its broad range of biological activities. The compound has been shown to exhibit antimicrobial, antitumor, and antioxidant activity, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Like many other bioactive compounds, 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione may have adverse effects on cells and tissues at high concentrations.
将来の方向性
There are several future directions for the study of 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of new synthetic methods for the compound that are more efficient and cost-effective. Another direction is the investigation of the compound's potential use as a therapeutic agent for various diseases. Further studies are also needed to elucidate the compound's mechanism of action and to explore its potential toxicity and side effects. Overall, 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a promising compound that has the potential to contribute to the development of new drugs and therapies for various diseases.
合成法
The synthesis of 5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-tert-butylbenzaldehyde, phenylethylamine, and thiosemicarbazide in the presence of acetic acid. The reaction proceeds through a series of steps, including condensation, cyclization, and thionation, to produce the final product. This synthesis method has been optimized to achieve a high yield of the compound and is relatively simple and cost-effective.
科学的研究の応用
5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to exhibit significant antimicrobial, antitumor, and antioxidant activity. The compound has also been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
特性
IUPAC Name |
3-(4-tert-butylphenyl)-4-(2-phenylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-20(2,3)17-11-9-16(10-12-17)18-21-22-19(24)23(18)14-13-15-7-5-4-6-8-15/h4-12H,13-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRIQJODFNFBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-tert-butylphenyl)-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

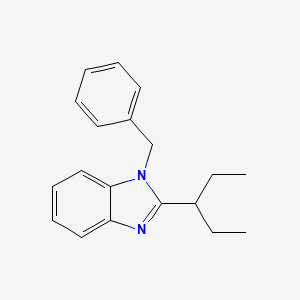
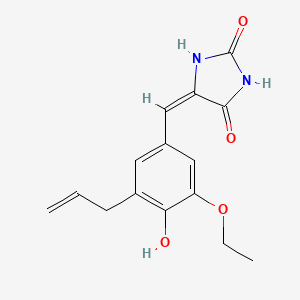
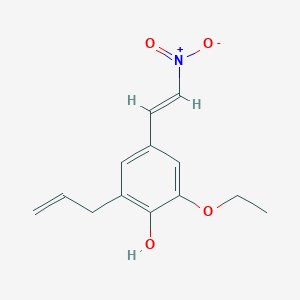
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5716494.png)
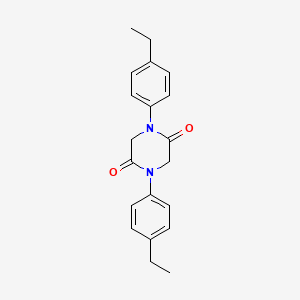

![4-{[3-(ethoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5716524.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B5716531.png)

![5-{[5-(phenylthio)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716542.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5716550.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-phenylethanone](/img/structure/B5716561.png)
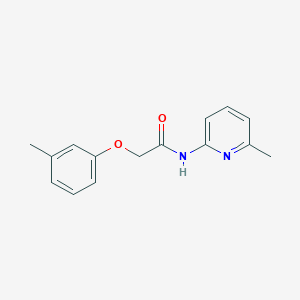
![2-[(4-amino-1,5-dicyano-3-azaspiro[5.5]undeca-1,4-dien-2-yl)thio]-N-phenylacetamide](/img/structure/B5716574.png)